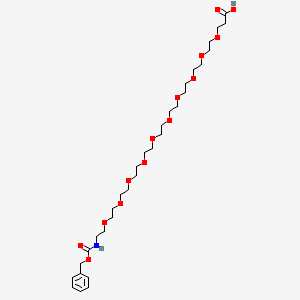
Cbz-N-PEG10-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-N-PEG10-acid is a polyethylene glycol derivative containing a carbobenzoxy-protected amino group and a terminal carboxylic acid. This compound is widely used in drug delivery systems due to its hydrophilic polyethylene glycol spacer, which increases solubility in aqueous media .
Preparation Methods
Cbz-N-PEG10-acid is synthesized through a series of chemical reactions involving the protection of the amino group with a carbobenzoxy group and the attachment of a polyethylene glycol chain with a terminal carboxylic acid. The synthetic route typically involves the following steps:
Protection of the amino group: The amino group is protected using a carbobenzoxy group to prevent unwanted reactions during subsequent steps.
Attachment of polyethylene glycol chain: The protected amino group is then reacted with a polyethylene glycol chain containing a terminal carboxylic acid.
Deprotection: The carbobenzoxy group is removed under acidic conditions to yield the final product
Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Cbz-N-PEG10-acid undergoes various chemical reactions, including:
Amide bond formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds
Deprotection: The carbobenzoxy group can be removed under acidic conditions to expose the amino group for further reactions.
Substitution reactions: The exposed amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common reagents used in these reactions include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide, and acidic deprotection agents. The major products formed from these reactions are amide-linked conjugates and substituted derivatives .
Scientific Research Applications
Cbz-N-PEG10-acid has numerous scientific research applications, including:
Drug delivery: It is used as a linker in drug delivery systems to improve the solubility and stability of therapeutic agents
Bioconjugation: The compound is employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and antibodies to various surfaces or carriers.
Polymer synthesis: It serves as a building block in the synthesis of functionalized polymers for various applications in chemistry and materials science.
Biomedical research: The compound is utilized in the development of diagnostic and therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of Cbz-N-PEG10-acid involves its ability to form stable amide bonds with primary amine groups. This property allows it to act as a linker in drug delivery systems, facilitating the attachment of therapeutic agents to carriers or surfaces. The hydrophilic polyethylene glycol spacer enhances the solubility and stability of the conjugated molecules, improving their bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
Cbz-N-PEG10-acid is unique due to its combination of a carbobenzoxy-protected amino group and a terminal carboxylic acid linked through a polyethylene glycol chain. Similar compounds include:
Cbz-N-amido-PEG1-acid: A shorter polyethylene glycol chain with similar functional groups.
Cbz-N-amido-PEG2-acid: A slightly longer polyethylene glycol chain with similar functional groups.
Cbz-N-amido-PEG4-acid: A longer polyethylene glycol chain with similar functional groups.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53NO14/c33-30(34)6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-32-31(35)46-28-29-4-2-1-3-5-29/h1-5H,6-28H2,(H,32,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDBKZDEYOBVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














